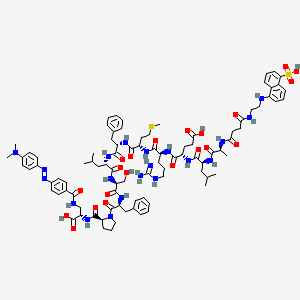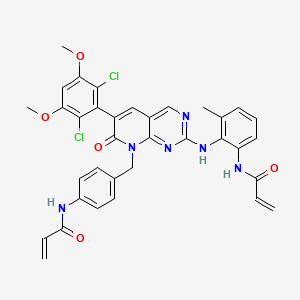
Fgfr4-IN-16
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fgfr4-IN-16 is a small molecule inhibitor specifically targeting the fibroblast growth factor receptor 4 (FGFR4). FGFR4 is a member of the fibroblast growth factor receptor family, which plays a crucial role in various cellular processes, including proliferation, differentiation, migration, and survival. Dysregulation of FGFR4 signaling has been implicated in several types of cancer, making it a promising therapeutic target .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fgfr4-IN-16 typically involves a multi-step process starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance selectivity and potency. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency, purity, and yield. This often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, as well as the use of advanced purification techniques like chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Fgfr4-IN-16 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions are typically intermediates that are further modified to produce the final compound, this compound. These intermediates often contain functional groups that enhance the compound’s binding affinity and selectivity for FGFR4 .
Applications De Recherche Scientifique
Fgfr4-IN-16 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of FGFR4 inhibitors.
Biology: Employed in cell-based assays to investigate the role of FGFR4 in cellular processes.
Medicine: Explored as a potential therapeutic agent for treating cancers that exhibit FGFR4 dysregulation.
Industry: Utilized in the development of new FGFR4-targeted therapies and diagnostic tools
Mécanisme D'action
Fgfr4-IN-16 exerts its effects by binding to the tyrosine kinase domain of FGFR4, inhibiting its enzymatic activity. This prevents the phosphorylation of downstream signaling molecules, thereby blocking the signaling pathways involved in cell proliferation, differentiation, and survival. The primary molecular targets include the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other FGFR inhibitors such as:
- Erdafitinib
- Pemigatinib
- Futibatinib
Uniqueness
Fgfr4-IN-16 is unique in its high selectivity for FGFR4 compared to other FGFR family members. This selectivity reduces off-target effects and enhances its therapeutic potential for cancers specifically driven by FGFR4 dysregulation .
By understanding the detailed aspects of this compound, researchers can further explore its potential in various scientific and medical fields, paving the way for new therapeutic strategies and advancements.
Propriétés
Formule moléculaire |
C35H30Cl2N6O5 |
|---|---|
Poids moléculaire |
685.6 g/mol |
Nom IUPAC |
N-[4-[[6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-[2-methyl-6-(prop-2-enoylamino)anilino]-7-oxopyrido[2,3-d]pyrimidin-8-yl]methyl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C35H30Cl2N6O5/c1-6-27(44)39-22-13-11-20(12-14-22)18-43-33-21(15-23(34(43)46)29-30(36)25(47-4)16-26(48-5)31(29)37)17-38-35(42-33)41-32-19(3)9-8-10-24(32)40-28(45)7-2/h6-17H,1-2,18H2,3-5H3,(H,39,44)(H,40,45)(H,38,41,42) |
Clé InChI |
ONEJCSHKFYTXIJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)NC(=O)C=C)NC2=NC=C3C=C(C(=O)N(C3=N2)CC4=CC=C(C=C4)NC(=O)C=C)C5=C(C(=CC(=C5Cl)OC)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-oxo-4-[4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)anilino]butanoate](/img/structure/B12378427.png)
![azane;[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] dihydrogen phosphate](/img/structure/B12378428.png)
![1-[3-(4-Amino-1-tert-butylpyrazolo[3,4-d]pyrimidin-3-yl)oxyazetidin-1-yl]prop-2-en-1-one](/img/structure/B12378433.png)
![(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylidene(613C)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12378445.png)
![(1S,3R,8R,9S,11S,12S,14S,15R,16R)-6,6-difluoro-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-9,14-diol](/img/structure/B12378453.png)
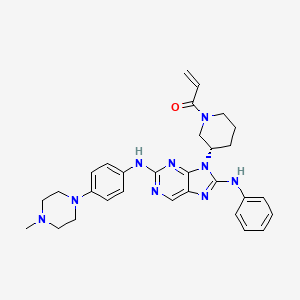
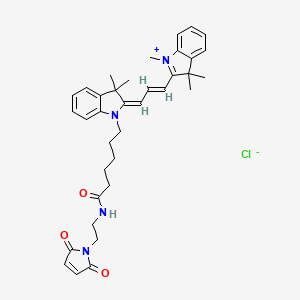

![N'-(4-chlorobenzoyl)-4-[4-[2-(difluoromethyl)-4-methoxybenzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]piperazine-1-carbohydrazide](/img/structure/B12378474.png)
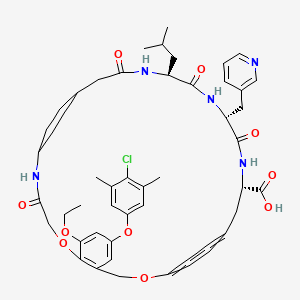


methyl phosphate](/img/structure/B12378501.png)
